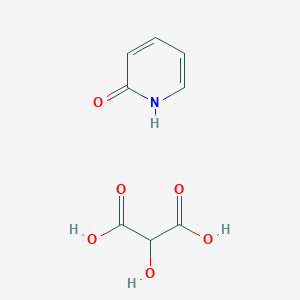
2-hydroxypropanedioic acid;1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxypropanedioic acid;1H-pyridin-2-one is a compound that combines the properties of two distinct chemical entities: 2-hydroxypropanedioic acid and 1H-pyridin-2-one. This compound is known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropanedioic acid;1H-pyridin-2-one involves several steps. One common method is the Michael addition of fluoronitroacetates into α,β-unsaturated methyl ketones in the presence of N,N′-dimethylethane-1,2-diamine and 4-nitrobenzoic acid . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxypropanedioic acid;1H-pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-hydroxypropanedioic acid;1H-pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxypropanedioic acid;1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-pyridone: An organic compound with a similar pyridine structure.
Pyridin-2-ol: Another pyridine derivative with hydroxyl functionality.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyridine ring fused to a pyrrole ring.
Uniqueness
2-hydroxypropanedioic acid;1H-pyridin-2-one is unique due to its combination of two distinct chemical entities, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
843644-98-4 |
|---|---|
Molecular Formula |
C8H9NO6 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
2-hydroxypropanedioic acid;1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO.C3H4O5/c7-5-3-1-2-4-6-5;4-1(2(5)6)3(7)8/h1-4H,(H,6,7);1,4H,(H,5,6)(H,7,8) |
InChI Key |
XEHKLUYSIDCOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1.C(C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
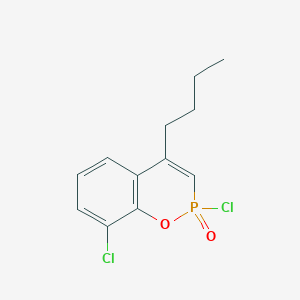
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
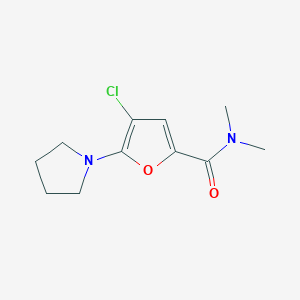
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
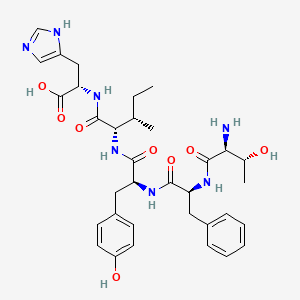
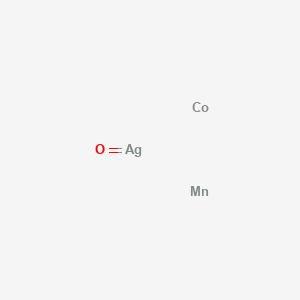

![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
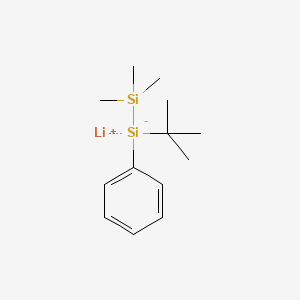
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
